molecular formula C20H21NO5 B2440011 Methyl 4-(2-((2-phenylbutanoyl)oxy)acetamido)benzoate CAS No. 731784-00-2

Methyl 4-(2-((2-phenylbutanoyl)oxy)acetamido)benzoate

Cat. No.: B2440011
CAS No.: 731784-00-2
M. Wt: 355.39
InChI Key: NZMWNOLRKRCGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-((2-phenylbutanoyl)oxy)acetamido)benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications

Scientific Research Applications

Methyl 4-(2-((2-phenylbutanoyl)oxy)acetamido)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((2-phenylbutanoyl)oxy)acetamido)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process often includes esterification, amidation, and acylation reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((2-phenylbutanoyl)oxy)acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur at lower temperatures in the presence of a solvent like ether .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound .

Mechanism of Action

The mechanism by which Methyl 4-(2-((2-phenylbutanoyl)oxy)acetamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to the modulation of biochemical processes. The compound’s structure allows it to interact with various biological molecules, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-(2-((2-phenylbutanoyl)oxy)acetamido)benzoate include:

  • Methyl 4-{2-[(2-methyl-2-phenylpropanoyl)oxy]acetamido}benzoate
  • Ethyl 4-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate
  • Methyl 4-{2-[(2-phenylpropanoyl)oxy]acetamido}benzoate

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique reactivity and biological activity. This uniqueness makes it particularly valuable in research and industrial applications, where its distinct properties can be leveraged for specific purposes.

Properties

IUPAC Name

methyl 4-[[2-(2-phenylbutanoyloxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-3-17(14-7-5-4-6-8-14)20(24)26-13-18(22)21-16-11-9-15(10-12-16)19(23)25-2/h4-12,17H,3,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMWNOLRKRCGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.